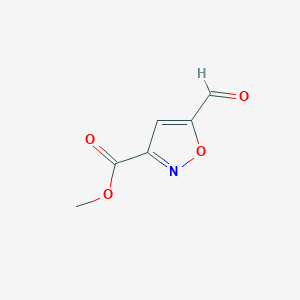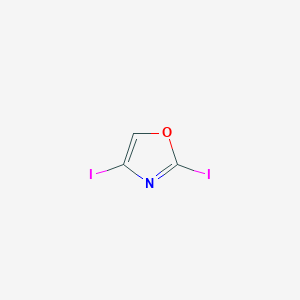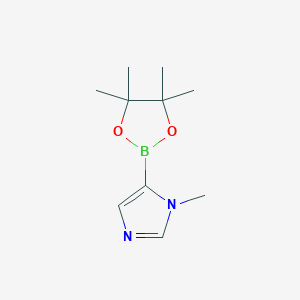
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
概要
説明
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile (4A5I2TFMB) is a highly versatile compound that has been used in a wide range of scientific research applications. It has been used in organic synthesis, as a reagent in biochemical assays, and as a starting material for the synthesis of various pharmaceuticals. 4A5I2TFMB is also a useful tool for studying the mechanism of action of drugs and other biochemical compounds.
科学的研究の応用
Selective Continuous Flow Iodination
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile's synthesis can involve iodination of related compounds via C–H lithiation under continuous flow conditions. This process has been studied for its efficiency and selectivity, particularly focusing on the formation of regioisomers. Innovations in continuous flow methodology allow for the direct spectroscopic observation of equilibrating aryl lithium species, enabling a deeper understanding of reaction mechanisms and the optimization of yields (Dunn et al., 2018).
Synthesis as an Intermediate for Pharmaceutical Applications
The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been synthesized from m-fluoro-(trifluoromethyl)benzene through a series of reactions leading to compounds like bicalutamide, showcasing an environmentally friendly and practical synthesis method (Tong-bin, 2012). Moreover, its derivatization into 4-isothiocyanato-2-(trifluoromethyl)benzonitrile for the synthesis of androgen receptor antagonists further illustrates its utility in medicinal chemistry (Zhi-yu, 2012).
Development of Efficient Synthetic Processes
Efficient synthetic processes for derivatives of 4-amino-2-(trifluoromethyl)benzonitrile have been developed, targeting large-scale production. These processes emphasize nonchromatographic purification methods and the synthesis of compounds with high purity and yield, underscoring the importance of innovative approaches in industrial chemistry (Li et al., 2009).
Novel Electrolyte Additive for Lithium Ion Batteries
The compound has found applications beyond pharmaceuticals, such as in the development of high voltage lithium ion batteries. As a novel electrolyte additive, it improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, demonstrating the compound's versatility and potential in enhancing energy storage technologies (Huang et al., 2014).
Enhancement in Polymer Solar Cells
Another fascinating application is its use as an additive in polymer solar cells. The addition of 4-amino-2-(trifluoromethyl)benzonitrile has been shown to significantly increase power conversion efficiency, by facilitating better organization of polymer chains and enhancing electronic properties of the active layer, illustrating its potential to contribute to the development of more efficient renewable energy technologies (Jeong et al., 2011).
Safety and Hazards
The safety information for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the substance. Precautionary measures include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .
作用機序
Target of Action
It’s known that this compound can serve as a starting material in the synthesis of benzimidazoles .
Mode of Action
The benzimidazoles synthesized from this compound are known to inhibit the growth of endothelial cells , which could suggest a potential interaction with cellular growth pathways.
Pharmacokinetics
The pharmacokinetic properties of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The benzimidazoles synthesized from this compound are known to inhibit the growth of endothelial cells , which could suggest a potential anti-angiogenic effect.
生化学分析
Biochemical Properties
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the synthesis of benzimidazoles, which are potential candidates for the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of endothelial cells, which is crucial in cancer research . This compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the growth of cancer cells. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDPZZROCNGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648650 | |
| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852569-35-8 | |
| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
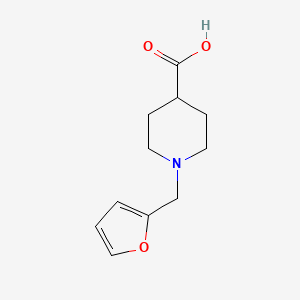
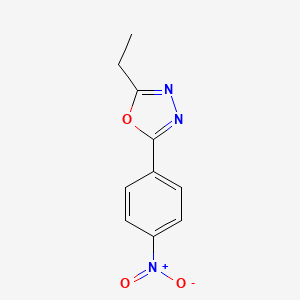
![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)

